680C91

Description

Structure

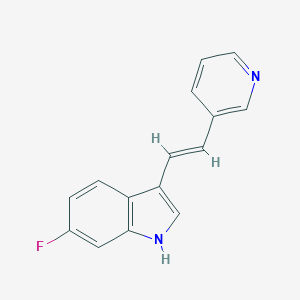

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-3-[(E)-2-pyridin-3-ylethenyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2/c16-13-5-6-14-12(10-18-15(14)8-13)4-3-11-2-1-7-17-9-11/h1-10,18H/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBSDQTBCNYWBMX-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CC2=CNC3=C2C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/C2=CNC3=C2C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401226445 | |

| Record name | 6-Fluoro-3-[(1E)-2-(3-pyridinyl)ethenyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401226445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163239-22-3 | |

| Record name | 6-Fluoro-3-[(1E)-2-(3-pyridinyl)ethenyl]-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163239-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-3-[(1E)-2-(3-pyridinyl)ethenyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401226445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 163239-22-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

680C91: A Technical Guide to its Mechanism of Action as a Tryptophan 2,3-Dioxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism of action of 680C91, a potent and selective inhibitor of the enzyme Tryptophan 2,3-dioxygenase (TDO). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery.

Core Mechanism of Action

This compound exerts its pharmacological effect through the potent and selective inhibition of Tryptophan 2,3-dioxygenase (TDO), a key hepatic enzyme in the kynurenine pathway of tryptophan catabolism. TDO catalyzes the first and rate-limiting step in this pathway, the oxidative cleavage of L-tryptophan to N-formylkynurenine. By inhibiting TDO, this compound effectively blocks the degradation of tryptophan, leading to increased systemic and brain levels of this essential amino acid and its downstream metabolite, serotonin.

The inhibition of TDO by this compound is competitive with respect to the substrate, L-tryptophan. This indicates that this compound binds to the active site of the enzyme, thereby preventing the binding of tryptophan.

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the inhibitory activity and selectivity of this compound.

| Parameter | Value | Target/Condition | Reference |

| Ki | 51 nM | Tryptophan 2,3-dioxygenase (TDO) | [1][2][3][4][5] |

| Inhibition Type | Competitive | With respect to L-tryptophan | [4][5] |

| Selectivity | No significant activity at 10 µM | Indoleamine 2,3-dioxygenase (IDO1), Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), 5-HT uptake, and 5-HT1A, 1D, 2A, 2C receptors | [1][2][3][4][5] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biochemical pathway affected by this compound and a typical experimental workflow for its characterization.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro TDO Inhibition Assay (Determination of Ki)

This protocol outlines a typical enzyme inhibition assay to determine the inhibitory constant (Ki) of this compound for Tryptophan 2,3-dioxygenase.

1. Reagents and Materials:

-

Recombinant human or rat TDO enzyme

-

L-Tryptophan (substrate)

-

This compound (inhibitor)

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 7.0) containing 20 mM L-ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 321 nm

2. Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a series of dilutions of this compound in the assay buffer.

-

Prepare a range of L-tryptophan concentrations in the assay buffer.

-

Dilute the TDO enzyme to the desired concentration in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, varying concentrations of L-tryptophan, and varying concentrations of this compound.

-

Include control wells with no inhibitor and no enzyme (blank).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the diluted TDO enzyme to each well.

-

Immediately start monitoring the increase in absorbance at 321 nm, which corresponds to the formation of N-formylkynurenine.

-

Take readings at regular intervals for a set period (e.g., 30 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V0) from the linear portion of the absorbance versus time curves.

-

Plot the initial velocities against the substrate concentrations for each inhibitor concentration.

-

Analyze the data using Michaelis-Menten kinetics and a Lineweaver-Burk plot to determine the mechanism of inhibition and calculate the Ki value.

-

Cellular TDO Activity Assay

This protocol describes a method to assess the inhibitory activity of this compound in a cellular context.

1. Reagents and Materials:

-

Cell line expressing TDO (e.g., rat liver cells, or a transfected cell line)

-

Cell culture medium

-

This compound

-

L-Tryptophan

-

High-Performance Liquid Chromatography (HPLC) system

2. Procedure:

-

Cell Culture and Treatment:

-

Culture the TDO-expressing cells to a suitable confluency in multi-well plates.

-

Pre-treat the cells with varying concentrations of this compound for a specified duration (e.g., 1 hour).

-

Add L-tryptophan to the cell culture medium to initiate the TDO-mediated catabolism.

-

-

Sample Collection:

-

At different time points, collect aliquots of the cell culture supernatant.

-

-

Analysis of Tryptophan and Kynurenine:

-

Analyze the collected supernatant samples by HPLC to quantify the concentrations of L-tryptophan and its metabolite, kynurenine.

-

A decrease in the production of kynurenine in the presence of this compound indicates TDO inhibition.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of kynurenine production at each concentration of this compound.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of TDO activity in the cellular assay.

-

Conclusion

This compound is a well-characterized, potent, and selective competitive inhibitor of Tryptophan 2,3-dioxygenase. Its mechanism of action, centered on the blockade of the primary route of tryptophan degradation, has significant implications for modulating the kynurenine pathway and increasing serotonin availability. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of TDO inhibitors for various therapeutic applications.

References

- 1. Reversal of tumoral immune resistance by inhibition of tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical Mechanisms Leading to Tryptophan 2,3-Dioxygenase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assay of tryptophan 2,3-dioxygenase using liver slices and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the 680C91 TDO Inhibition Pathway

This technical guide provides an in-depth overview of 680C91, a potent and selective inhibitor of tryptophan 2,3-dioxygenase (TDO). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the kynurenine pathway in various disease contexts, including oncology and neurodegeneration.

Introduction to Tryptophan 2,3-Dioxygenase (TDO)

Tryptophan 2,3-dioxygenase (TDO) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan degradation.[1][2] This pathway is crucial for regulating systemic tryptophan levels.[1][2] TDO is primarily expressed in the liver, but its aberrant expression has been identified in various pathologies, notably in tumors such as glioblastoma, breast cancer, and melanoma.[3][4] By catabolizing tryptophan into N-formylkynurenine, which is subsequently converted to kynurenine, TDO plays a significant role in creating an immunosuppressive tumor microenvironment and promoting malignant phenotypes.[3][4] Kynurenine and its downstream metabolites can act as endogenous ligands for the aryl hydrocarbon receptor (AhR), leading to the suppression of anti-tumor immune responses.[3][4]

This compound: A Selective TDO Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for TDO.[5] It was initially developed as part of a series of compounds aimed at treating depression by modulating serotonin levels.[1] However, its specific TDO inhibitory activity has made it a valuable tool for investigating the role of the kynurenine pathway in cancer and other diseases.

This compound competitively inhibits TDO, thereby blocking the conversion of tryptophan to kynurenine. This leads to an increase in local tryptophan concentrations and a decrease in kynurenine levels. The primary therapeutic rationale for TDO inhibition in cancer is to reverse the immunosuppressive effects of kynurenine and enhance anti-tumor immunity.[1] Additionally, studies have shown that TDO inhibition can impair DNA damage tolerance and repair in cancer cells, sensitizing them to genotoxic agents.[3]

Quantitative Data on this compound

The following table summarizes the key quantitative parameters of this compound, highlighting its potency and selectivity.

| Parameter | Value | Species | Notes | Reference |

| Ki | 51 nM | - | Potent inhibitor of TDO. | [5] |

| IDO1 Activity | No activity | - | Highly selective for TDO over IDO1. | [1][5] |

| Other Targets | No activity | Rat | No activity against monoamine oxidase A and B, 5-HT uptake, or 5-HT1A, 1D, 2A, and 2C receptors. | [5] |

| Cellular IC50 | Varies by cell line | Mouse, Human | Inhibition of TDO activity in cell-based assays. | [1] |

| In Vivo Oral Bioavailability | Low | Mouse | Poorly soluble in aqueous solutions. | [4] |

Signaling Pathways and Experimental Workflows

The inhibition of TDO by this compound initiates a cascade of downstream effects. The following diagrams illustrate the core signaling pathway and a typical experimental workflow for studying TDO inhibition.

Caption: TDO Inhibition Pathway by this compound.

Caption: Experimental Workflow for this compound Evaluation.

Key Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used to characterize the effects of this compound.

-

Objective: To determine the direct inhibitory effect of this compound on TDO enzyme activity.

-

Methodology:

-

Recombinant human TDO (hTDO) is used as the enzyme source.

-

The assay is performed in a buffer containing L-tryptophan as the substrate.

-

This compound is added at various concentrations to determine the IC50 or Ki value.

-

The production of N-formylkynurenine or kynurenine is measured over time, typically using HPLC or a spectrophotometric method.

-

The rate of catalysis is calculated within the linear phase of product formation.[1]

-

-

Objective: To measure the ability of this compound to inhibit TDO activity within intact cells.

-

Methodology:

-

Tumor cells expressing TDO (e.g., glioma cell lines) are cultured in appropriate media.

-

Cells are treated with varying concentrations of this compound for a specified period (e.g., 24 hours).[3]

-

The concentration of kynurenine in the cell culture supernatant is measured by HPLC.[1]

-

The IC50 is determined as the concentration of this compound that causes a 50% reduction in kynurenine production.[1]

-

-

Objective: To assess the effect of this compound on cell viability, alone or in combination with other therapeutic agents.

-

Methodology:

-

Cancer cells are seeded in 96-well plates.

-

Cells are pre-treated with this compound (e.g., 10-20 µM) for 24 hours.[3]

-

A second therapeutic agent, such as the DNA-damaging drug carmustine (BCNU), is then added at various concentrations.[3]

-

After a further incubation period (e.g., 48 hours), cell viability is assessed using a method such as the Calcein AM assay, which measures the fluorescence of live cells.[3]

-

-

Objective: To visualize and quantify the effect of TDO inhibition on DNA damage and repair processes.

-

Methodology:

-

Cells are grown on coverslips and treated with this compound, followed by a DNA-damaging agent (e.g., BCNU or ionizing radiation).[3]

-

Cells are fixed with formaldehyde and permeabilized with a detergent-containing buffer (e.g., Triton X-100).[3]

-

Cells are then incubated with primary antibodies against DNA damage markers, such as γH2AX (a marker for DNA double-strand breaks) or pS33 on replication protein A (RPA) (a marker for replication stress).[3]

-

After washing, cells are incubated with fluorescently labeled secondary antibodies.

-

Coverslips are mounted on slides, and images are acquired using a fluorescence microscope. The intensity or number of foci per cell is quantified.[3]

-

Applications in Research and Drug Development

This compound serves as a critical research tool for elucidating the role of the TDO-kynurenine-AhR axis in various diseases.

-

Oncology: In cancer research, this compound is used to study how TDO inhibition can overcome immune resistance and enhance the efficacy of immunotherapies and chemotherapies.[1][4] Studies in glioma models have shown that this compound can sensitize tumor cells to DNA-damaging agents.[3]

-

Neuroscience: The kynurenine pathway is also implicated in neurodegenerative disorders. Research has explored the use of this compound in models of Alzheimer's disease, where TDO inhibition was found to improve recognition memory.[6]

Limitations and Future Directions

Despite its utility as a research tool, this compound has limitations for clinical development, primarily its poor aqueous solubility and low oral bioavailability.[4] Furthermore, some evidence suggests that this compound might act as an AhR agonist, which could potentially limit its therapeutic benefit in cancer.[4]

Future research is focused on developing novel TDO inhibitors with improved pharmacokinetic properties and a more favorable safety profile. These next-generation inhibitors will be crucial for translating the therapeutic potential of TDO inhibition into clinical applications.

Conclusion

This compound is a potent and selective TDO inhibitor that has been instrumental in advancing our understanding of the kynurenine pathway's role in disease. While its direct clinical application is unlikely, the knowledge gained from studies using this compound provides a strong rationale for the continued development of TDO inhibitors as a promising therapeutic strategy, particularly in the field of immuno-oncology. This guide has provided a comprehensive overview of the technical details surrounding the this compound TDO inhibition pathway, offering a valuable resource for the scientific community.

References

- 1. Reversal of tumoral immune resistance by inhibition of tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tryptophan 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. The therapeutic potential of targeting tryptophan catabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. The Effect of Tryptophan 2,3-Dioxygenase Inhibition on Kynurenine Metabolism and Cognitive Function in the APP23 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Potent and Selective Inhibition of Tryptophan 2,3-Dioxygenase (TDO) by 680C91: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory activity of 680C91 against Tryptophan 2,3-dioxygenase (TDO), a key enzyme in the kynurenine pathway of tryptophan metabolism. TDO has emerged as a significant therapeutic target in oncology and neurodegenerative diseases, making the characterization of its inhibitors crucial for drug development.

Core Data Summary

The inhibitor this compound demonstrates potent and selective inhibition of TDO. The key quantitative data regarding its inhibitory constant (Ki) and selectivity are summarized in the table below.

| Compound | Target | Ki (nM) | Selectivity Notes |

| This compound | Tryptophan 2,3-dioxygenase (TDO) | 51 | No inhibitory activity against Indoleamine 2,3-dioxygenase (IDO1), monoamine oxidase A and B (MAO-A, MAO-B), and several serotonin (5-HT) receptors at concentrations up to 10 µM.[1][2][3][4][5] |

Tryptophan Catabolism via the Kynurenine Pathway

Tryptophan 2,3-dioxygenase (TDO) is the initial and rate-limiting enzyme in the kynurenine pathway, which is the primary route for tryptophan degradation in the liver. This pathway is critical for maintaining tryptophan homeostasis and produces several neuroactive and immunomodulatory metabolites. The inhibition of TDO by compounds such as this compound can significantly alter the levels of tryptophan and its downstream metabolites, with potential therapeutic implications.

Caption: A simplified diagram of the Kynurenine Pathway, highlighting the role of TDO in the conversion of Tryptophan to N-Formylkynurenine and its inhibition by this compound.

Experimental Protocols: Determination of TDO Inhibitory Activity (Ki)

The determination of the inhibitory constant (Ki) of a compound for TDO typically involves a biochemical assay that measures the enzymatic conversion of L-tryptophan to N-formylkynurenine, which is then converted to kynurenine. The following is a representative protocol synthesized from established methods.[1][2][6]

Materials and Reagents:

-

Recombinant human TDO (hTDO) enzyme

-

L-Tryptophan (substrate)

-

This compound (test inhibitor)

-

Potassium phosphate buffer (e.g., 50-100 mM, pH 6.5-7.5)

-

Ascorbic acid

-

Methylene blue

-

Catalase

-

Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

-

Trichloroacetic acid (TCA) for stopping the reaction

-

p-dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent) for detection

-

96-well microplate

-

Spectrophotometer

Assay Procedure:

-

Preparation of Reagents:

-

Prepare the assay buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5).

-

Prepare a stock solution of L-tryptophan in the assay buffer.

-

Prepare a stock solution of this compound in DMSO. Further dilute the inhibitor in the assay buffer to the desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid enzyme inhibition.

-

Prepare the detection reagent (Ehrlich's reagent): 2% (w/v) p-dimethylaminobenzaldehyde in glacial acetic acid.

-

-

Enzyme Reaction:

-

In a 96-well microplate, add the following components to each well for a final volume of 200 µL:

-

Assay buffer

-

Sodium ascorbate (e.g., final concentration of 40 mM)

-

Methylene blue (e.g., final concentration of 20 µM)

-

Catalase (e.g., final concentration of 0.2 mg/mL)

-

Varying concentrations of L-tryptophan (e.g., 0-800 µM for hTDO).

-

A fixed concentration of this compound or a range of concentrations for IC50 determination.

-

Recombinant hTDO enzyme (e.g., final concentration of 20 nM).

-

-

Initiate the reaction by adding the enzyme.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature or 37°C for a specific period (e.g., 20 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Kynurenine Detection:

-

Stop the reaction by adding 40 µL of 30% (w/v) trichloroacetic acid.

-

Incubate the plate at 50°C for 30 minutes to facilitate the conversion of N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet any precipitated protein (e.g., 4000 rpm for 15 minutes).

-

Transfer 125 µL of the supernatant to a new microplate.

-

Add 125 µL of Ehrlich's reagent to each well.

-

Incubate for 10-20 minutes at room temperature to allow for color development.

-

Measure the absorbance at 490 nm using a spectrophotometer.

-

-

Data Analysis:

-

The absorbance is proportional to the amount of kynurenine produced.

-

To determine the Ki, enzyme kinetics are measured at various substrate and inhibitor concentrations.

-

The data is then fitted to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, uncompetitive) using non-linear regression analysis (e.g., Michaelis-Menten kinetics and Dixon plots). For a competitive inhibitor, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant.

-

Caption: A schematic workflow of a typical biochemical assay to determine the inhibitory activity of a compound against TDO.

References

- 1. tandfonline.com [tandfonline.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

680C91: An In-depth Technical Guide to its Selectivity for Tryptophan 2,3-dioxygenase (TDO) over Indoleamine 2,3-dioxygenase (IDO1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective inhibitory activity of the compound 680C91 towards Tryptophan 2,3-dioxygenase (TDO) in comparison to Indoleamine 2,3-dioxygenase (IDO1). This document details the quantitative inhibitory data, experimental methodologies for assessing selectivity, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

Tryptophan catabolism is a critical metabolic pathway with significant implications in immunology, neuroscience, and oncology. The initial and rate-limiting step of this pathway is catalyzed by two distinct enzymes: Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase (IDO1). Both enzymes convert the essential amino acid L-tryptophan into N-formylkynurenine, which is subsequently metabolized to a variety of bioactive molecules collectively known as kynurenines. Despite catalyzing the same reaction, TDO and IDO1 are products of different genes and exhibit distinct tissue distribution, regulation, and substrate specificity.

The compound this compound, with the chemical name (E)-6-fluoro-3-[2-(3-pyridyl)vinyl]-1H-indole, has emerged as a potent and highly selective inhibitor of TDO.[1] Its ability to discriminate between TDO and IDO1 makes it a valuable research tool for elucidating the specific roles of TDO in various physiological and pathological processes. This guide will delve into the specifics of this compound's selectivity.

Quantitative Inhibitory Data

The selectivity of this compound for TDO over IDO1 is well-documented in the scientific literature. The compound exhibits potent inhibition of TDO while showing no significant activity against IDO1 at concentrations where TDO is strongly inhibited.

| Parameter | TDO | IDO1 | Reference |

| Ki (inhibition constant) | 51 nM | No inhibitory activity at 10 µM | [1][2][3] |

| IC50 (half-maximal inhibitory concentration) | ~25 µM (in A172 glioblastoma cells expressing TDO2) | No significant inhibition (in SKOV3 ovarian cancer cells expressing IDO1) | [4] |

Note: The cellular IC50 value can vary depending on the cell line, substrate concentration, and other experimental conditions.

Signaling Pathways and Mechanism of Action

Both TDO and IDO1 are heme-containing enzymes that catalyze the oxidative cleavage of the indole ring of tryptophan. The resulting N-formylkynurenine is the first committed metabolite in the kynurenine pathway. This pathway is implicated in immune evasion by tumors through the depletion of tryptophan, an essential amino acid for T-cell proliferation, and the production of immunosuppressive kynurenine metabolites. This compound acts as a competitive inhibitor of TDO with respect to its substrate, tryptophan.[3]

References

- 1. The effects of a novel and selective inhibitor of tryptophan 2,3-dioxygenase on tryptophan and serotonin metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | IDO/TDO inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Using Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

680C91: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 680C91, a potent and selective inhibitor of the enzyme tryptophan 2,3-dioxygenase (TDO). Initially investigated for the treatment of depression, its role in modulating the kynurenine pathway has led to its evaluation in other therapeutic areas, including cancer immunotherapy and neurodegenerative diseases. This guide details the discovery of this compound, a plausible synthetic route, its mechanism of action, and key experimental protocols for its study.

Discovery and Rationale

The discovery of this compound originated from a research program aimed at identifying novel treatments for depression.[1] The rationale was centered on the "tryptophan depletion hypothesis," which posits that low levels of the essential amino acid tryptophan, a precursor to the neurotransmitter serotonin (5-HT), can contribute to depressive symptoms. Tryptophan 2,3-dioxygenase (TDO) is a key hepatic enzyme responsible for the catabolism of tryptophan, thereby regulating its systemic levels.[2] By inhibiting TDO, it was hypothesized that tryptophan levels in the brain would increase, leading to enhanced serotonin synthesis and potential antidepressant effects.[3][4]

A medicinal chemistry program led to the identification of a series of (fluoro)indole compounds substituted at the 3-position with a pyridinyl-vinyl side chain.[1] Among these, this compound, chemically known as (E)-6-fluoro-3-[2-(3-pyridyl)vinyl]-1H-indole, emerged as a potent and selective TDO inhibitor.[1][3] Subsequent research has explored its utility in oncology, where TDO is implicated in tumor immune evasion.[1][5]

Synthesis of this compound

A definitive, publicly available, step-by-step synthesis of this compound has not been detailed in the reviewed literature. However, based on its chemical structure, a plausible and efficient synthetic route can be proposed utilizing standard organic chemistry reactions such as the Wittig reaction or the Heck reaction.

Proposed Synthetic Pathway (Wittig Reaction):

A likely synthetic approach involves the Wittig reaction between 6-fluoro-1H-indole-3-carbaldehyde and a phosphonium ylide derived from 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine.

Quantitative Data

| Parameter | Value | Cell Line/System | Reference |

| Ki (TDO) | 51 nM | Rat liver TDO | [3] |

| Selectivity | No inhibition of IDO, MAO A/B, 5-HT uptake, 5-HT1A, 1D, 2A, 2C receptors at 10 µM | Various | [3] |

| IC50 (Kynurenine Production) | ~40 µM | A172 (glioblastoma) | [5] |

| IC50 (Kynurenine Production) | > 100 µM (inactive) | SKOV3 (ovarian) | [5] |

| IC50 (Kynurenine Production) | ~10 µM | BT549 (breast) | [5] |

| Oral Bioavailability | Poor | In vivo (mice) | [1] |

Mechanism of Action

This compound is a competitive inhibitor of TDO with respect to its substrate, tryptophan.[3] TDO is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan catabolism. By binding to the active site of TDO, this compound prevents the conversion of tryptophan to N-formylkynurenine, the precursor of kynurenine.

The inhibition of TDO by this compound leads to an increase in systemic tryptophan levels.[3] In the central nervous system, this can lead to increased synthesis of serotonin.[3][4] In the context of cancer, TDO expression by tumor cells can lead to a depletion of tryptophan in the tumor microenvironment and the accumulation of kynurenine and other downstream metabolites. This has an immunosuppressive effect, inhibiting the proliferation and function of T cells. By blocking TDO, this compound can potentially reverse this immunosuppression and enhance anti-tumor immunity.[1]

Experimental Protocols

Plausible Synthesis of this compound via Wittig Reaction

Step 1: Synthesis of 6-fluoro-1H-indole-3-carbaldehyde

-

To a solution of 6-fluoro-1H-indole in anhydrous dimethylformamide (DMF), add phosphorus oxychloride (POCl3) dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-fluoro-1H-indole-3-carbaldehyde.

Step 2: Synthesis of 3-pyridylmethyltriphenylphosphonium halide

-

Reflux a solution of 3-(chloromethyl)pyridine hydrochloride or 3-(bromomethyl)pyridine hydrobromide and triphenylphosphine in an appropriate solvent (e.g., toluene or acetonitrile) for 12-24 hours.

-

Cool the reaction mixture to room temperature and collect the precipitate by filtration.

-

Wash the solid with the solvent and dry under vacuum to yield the phosphonium salt.

Step 3: Wittig Reaction to form this compound

-

Suspend the 3-pyridylmethyltriphenylphosphonium halide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the suspension to -78°C or 0°C and add a strong base (e.g., n-butyllithium or sodium hydride) dropwise to generate the ylide.

-

Stir the resulting colored solution for 30-60 minutes.

-

Add a solution of 6-fluoro-1H-indole-3-carbaldehyde in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound. The (E)-isomer is typically the major product in such reactions.

Tryptophan 2,3-Dioxygenase (TDO) Inhibition Assay

This protocol is adapted from commercially available TDO inhibitor screening assay kits.

Materials:

-

Recombinant human TDO2 enzyme

-

TDO Assay Buffer

-

TDO Reaction Solution (containing L-tryptophan)

-

This compound (test inhibitor)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of measuring absorbance at 320-325 nm

Procedure:

-

Prepare serial dilutions of this compound in TDO Assay Buffer at concentrations 10-fold higher than the desired final concentrations.

-

Add 10 µL of the diluted this compound solutions to the appropriate wells of the 96-well plate.

-

For the "Positive Control" (uninhibited enzyme) and "Blank" (no enzyme) wells, add 10 µL of TDO Assay Buffer.

-

Prepare a working solution of recombinant human TDO2 in TDO Assay Buffer.

-

Initiate the reaction by adding 80 µL of the TDO Reaction Solution to all wells.

-

Immediately add 10 µL of the diluted TDO2 enzyme to the "Positive Control" and inhibitor wells. Add 10 µL of TDO Assay Buffer to the "Blank" wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes), with gentle agitation.

-

Measure the absorbance of each well at 320-325 nm. The product, kynurenine, has a characteristic absorbance at this wavelength.

-

Subtract the absorbance of the "Blank" from all other readings.

-

Calculate the percent inhibition for each concentration of this compound relative to the "Positive Control".

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. The Ki can be subsequently calculated using the Cheng-Prusoff equation if the Michaelis constant (Km) of the substrate is known.

Conclusion

This compound is a valuable research tool for studying the biological roles of tryptophan 2,3-dioxygenase. Its high potency and selectivity make it a suitable probe for elucidating the effects of TDO inhibition in various physiological and pathological contexts. While its poor oral bioavailability may limit its direct therapeutic application, the insights gained from studies with this compound have paved the way for the development of next-generation TDO inhibitors with improved pharmacokinetic properties for potential clinical use in oncology and neuropharmacology. This guide provides a foundational understanding of this compound for researchers and drug development professionals interested in targeting the kynurenine pathway.

References

- 1. Wilderness therapy - Wikipedia [en.wikipedia.org]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. dovepress.com [dovepress.com]

- 4. The effects of a novel and selective inhibitor of tryptophan 2,3-dioxygenase on tryptophan and serotonin metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Role of 680C91 in Tryptophan Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 680C91, a potent and selective inhibitor of tryptophan 2,3-dioxygenase (TDO), and its role in the metabolism of tryptophan. This document outlines the core mechanism of action of this compound, presents quantitative data on its activity, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Core Mechanism of Action

This compound, with the chemical name (E)-6-fluoro-3-[2-(3-pyridyl)vinyl]-1H-indole, is a small molecule inhibitor that selectively targets tryptophan 2,3-dioxygenase (TDO), a key hepatic enzyme responsible for the catabolism of tryptophan along the kynurenine pathway.[1][2] It exhibits high potency with a competitive mechanism of inhibition with respect to its substrate, tryptophan.[1] Notably, this compound shows high selectivity for TDO over the related enzyme indoleamine 2,3-dioxygenase (IDO) and other enzymes and receptors, making it a valuable tool for studying the specific roles of TDO in various physiological and pathological processes.[1][2]

By inhibiting TDO, this compound effectively blocks the conversion of tryptophan to N-formylkynurenine, the first and rate-limiting step in the kynurenine pathway. This leads to an increase in systemic and brain levels of tryptophan and its downstream metabolite, serotonin (5-HT), while reducing the levels of kynurenine and its subsequent metabolites.[1][2] The modulation of this pathway by this compound has significant implications for research in neurodegenerative diseases, oncology, and immunology.

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activity and biological effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Target | Notes |

| Ki | 51 nM | Tryptophan 2,3-dioxygenase (TDO) | Potent and selective inhibition.[1][2] |

| Selectivity | No significant activity | Indoleamine 2,3-dioxygenase (IDO), monoamine oxidase A and B, 5-HT uptake, and 5-HT1A,1D,2A,2C receptors at 10 µM. | Highly selective for TDO.[1][2] |

| Cellular Inhibition | Effective at 5-50 µM | Inhibition of tryptophan catabolism in rat liver cells and various tumor cell lines. | Dose-dependent reduction of kynurenine production.[1] |

Table 2: In Vivo Effects of this compound Administration

| Animal Model | Dosage | Administration Route | Key Findings |

| Male Wistar Rats | 15 mg/kg | Oral gavage | Marked increases in brain tryptophan, 5-HT, and 5-HIAA.[1] |

| SCID/beige mice (fibroid xenograft) | 10 mg/kg | Daily intraperitoneal injection | 30% reduction in fibroid xenograft weight after 2 months.[3] |

| APP23 mice (Alzheimer's model) | 7.5 mg/kg | Daily oral gavage for 6 weeks | Restored novel object recognition memory deficits.[4] |

| Male C57Bl6/NCrl mice | 15 mg/kg | Per os | Significant increase in brain tryptophan.[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro TDO Inhibition Assay (Fluorogenic)

This protocol is adapted from commercially available TDO inhibitor screening assay kits.

Objective: To determine the inhibitory potential of this compound on TDO activity in a cell-free system.

Materials:

-

Recombinant human TDO2 enzyme

-

TDO Reaction Solution (containing L-tryptophan)

-

TDO Assay Buffer

-

This compound (dissolved in DMSO)

-

Fluorescence Solution

-

96-well or 384-well black microplate

-

Fluorimeter

Procedure:

-

Prepare serial dilutions of this compound in TDO Assay Buffer. The final DMSO concentration should not exceed 1%.

-

In a microplate, add the following to each well:

-

"Test Inhibitor" wells: Diluted this compound solution.

-

"Positive Control" well: TDO Assay Buffer without inhibitor.

-

"Blank" well: TDO Assay Buffer without inhibitor.

-

-

Add TDO Reaction Solution to all wells.

-

Initiate the reaction by adding diluted TDO2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add TDO Assay Buffer to the "Blank" well.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Add Fluorescence Solution to all wells.

-

Seal the plate and incubate at 37°C for 4 hours.

-

Cool the plate to room temperature for 10 minutes.

-

Measure the fluorescence at an excitation wavelength of ~400 nm and an emission wavelength of ~510 nm.

-

Subtract the "Blank" reading from all other readings and calculate the percent inhibition.

Cell-Based TDO Activity Assay

Objective: To assess the ability of this compound to inhibit TDO activity in a cellular context.

Materials:

-

HEK293 cells (or other suitable cell line)

-

hTDO Expression Vector

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium

-

TDO Assay Medium

-

This compound (dissolved in DMSO)

-

Detection Reagent (e.g., p-dimethylaminobenzaldehyde in acetic acid)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed HEK293 cells in a 96-well plate and transfect with the hTDO Expression Vector.

-

After 24 hours, replace the medium with fresh TDO Assay Medium containing serial dilutions of this compound. Include a vehicle control (DMSO).

-

Incubate the cells for 24-48 hours at 37°C.

-

Collect the cell culture supernatant.

-

To determine kynurenine concentration, mix the supernatant with the Detection Reagent.

-

Incubate at room temperature for 10-20 minutes.

-

Measure the absorbance at ~480 nm using a microplate reader.

-

Calculate the concentration of kynurenine and determine the IC50 value for this compound.

In Vivo Xenograft Mouse Model

Objective: To evaluate the in vivo efficacy of this compound on tumor growth in a xenograft model.[3]

Materials:

-

Severe combined immunodeficiency (SCID) mice

-

Human tumor cells or patient-derived tissue for xenograft

-

This compound

-

Vehicle (e.g., DMSO and saline)

-

Surgical tools for implantation

-

Calipers for tumor measurement

Procedure:

-

Surgically implant human tumor cells or tissue fragments subcutaneously into the flank of SCID mice.

-

Allow the tumors to establish and reach a palpable size.

-

Randomize the mice into treatment and control groups.

-

Prepare the this compound formulation for injection. A common vehicle is a mixture of DMSO and saline.[5]

-

Administer this compound (e.g., 10 mg/kg) or vehicle to the mice daily via intraperitoneal injection.[3]

-

Monitor the tumor size using calipers every 2-3 days.

-

Monitor the body weight and general health of the mice throughout the study.

-

After a predetermined treatment period (e.g., 2 months), euthanize the mice and excise the tumors.[3]

-

Measure the final tumor weight and perform further analysis (e.g., histology, gene expression, metabolite analysis).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The effects of a novel and selective inhibitor of tryptophan 2,3-dioxygenase on tryptophan and serotonin metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic effects of in vivo administration of an inhibitor of tryptophan 2,3-dioxygenase (this compound) for the treatment of fibroids: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Effect of Tryptophan 2,3-Dioxygenase Inhibition on Kynurenine Metabolism and Cognitive Function in the APP23 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. binasss.sa.cr [binasss.sa.cr]

Technical Guide: The Tryptophan 2,3-Dioxygenase Inhibitor 680C91 and its Effect on Serotonin Metabolism

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed technical overview of 680C91, a potent and selective inhibitor of Tryptophan 2,3-dioxygenase (TDO). It explores the compound's mechanism of action, its specific effects on the serotonergic system, and the experimental basis for these findings. By inhibiting the primary enzyme of the kynurenine pathway of tryptophan catabolism, this compound effectively increases the bioavailability of tryptophan for serotonin synthesis in the central nervous system. This guide synthesizes key quantitative data, outlines experimental methodologies, and presents the underlying biochemical pathways to serve as a comprehensive resource for professionals in neuroscience and pharmacology.

Mechanism of Action: Shifting Tryptophan Metabolism

The essential amino acid L-tryptophan is a critical precursor for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[1] The availability of tryptophan in the brain is a rate-limiting factor for serotonin synthesis.[1][2] However, the majority of free tryptophan is not converted to serotonin; instead, it is metabolized through the kynurenine pathway, primarily in the liver.[1][3]

The first and rate-limiting step of the kynurenine pathway is catalyzed by the enzyme Tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO).[1][3] this compound, with the chemical name (E)-6-fluoro-3-[2-(3- pyridyl)vinyl]-1H-indole, is a potent and highly selective inhibitor of TDO.[4][5]

By inhibiting TDO, this compound reduces the catabolism of tryptophan down the kynurenine pathway. This results in a significant increase in systemic tryptophan levels, thereby enhancing its availability for transport across the blood-brain barrier and subsequent conversion to serotonin within the central nervous system.[4]

Selectivity Profile of this compound

A critical aspect of this compound for research and development is its high selectivity. It potently inhibits TDO without significantly affecting other key enzymes or receptors involved in tryptophan or serotonin metabolism. This selectivity ensures that the observed effects are directly attributable to the inhibition of TDO.

| Target | Activity of this compound | Reference |

| Tryptophan 2,3-dioxygenase (TDO) | Potent Inhibition (Ki = 51 nM) | [4][6] |

| Indoleamine 2,3-dioxygenase (IDO) | No inhibitory activity at 10 µM | [4][5][6] |

| Monoamine Oxidase A (MAO-A) | No inhibitory activity at 10 µM | [4][5] |

| Monoamine Oxidase B (MAO-B) | No inhibitory activity at 10 µM | [4][5] |

| Serotonin (5-HT) Reuptake Transporter | No inhibitory activity at 10 µM | [4][5] |

| 5-HT1A, 1D, 2A, 2C Receptors | No inhibitory activity at 10 µM | [4][5] |

Quantitative Effects on Brain Neurochemistry

In vivo studies in rats have demonstrated that the administration of this compound leads to substantial and sustained increases in brain tryptophan, serotonin (5-HT), and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA).[4]

| Compound | Dose (mg/kg, i.p.) | Time Post-Dose (hours) | % Increase in Whole Brain Levels (vs. Control) | Reference |

| Tryptophan | 10 | 2 | ~400% | [4] |

| 10 | 8 | ~250% | [4] | |

| Serotonin (5-HT) | 10 | 2 | ~140% | [4] |

| 10 | 8 | ~160% | [4] | |

| 5-HIAA | 10 | 2 | ~150% | [4] |

| 10 | 8 | ~180% | [4] |

Note: The percentages are approximated from graphical data presented in Salter et al., 1995. The study shows that this compound alone produced these marked increases.[4]

Experimental Protocols

The foundational data on this compound's effect on serotonin stems from well-defined preclinical experiments. A generalized workflow for these in vivo studies is outlined below.

Animal Model and Drug Administration

-

Species: Male Wistar rats were commonly used.[4]

-

Housing: Animals were housed under standard laboratory conditions with a controlled light-dark cycle and access to food and water ad libitum.

-

Administration: this compound was suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via intraperitoneal (i.p.) injection. Control groups received the vehicle only.

Neurochemical Analysis

-

Sample Collection: At specified time points following administration, animals were euthanized, and brains were rapidly excised, dissected, and frozen.

-

Sample Preparation: Brain tissue was homogenized in an appropriate acidic solution to precipitate proteins and stabilize the monoamines.

-

Analytical Method: The concentrations of tryptophan, 5-HT, and 5-HIAA in the tissue homogenates were quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical detection, a standard and highly sensitive method for measuring monoamines.

Conclusion and Implications

References

- 1. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 2. ntrs.nasa.gov [ntrs.nasa.gov]

- 3. The therapeutic potential of targeting tryptophan catabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effects of a novel and selective inhibitor of tryptophan 2,3-dioxygenase on tryptophan and serotonin metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Tryptophan Metabolism in Depression: A Narrative Review with a Focus on Serotonin and Kynurenine Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

680C91: A Technical Guide to a Potent Tryptophan 2,3-Dioxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

680C91 is a potent and selective inhibitor of tryptophan 2,3-dioxygenase (TDO), the rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] By blocking TDO, this compound elevates tryptophan levels and modulates the downstream effects of kynurenine and its metabolites, which are implicated in a range of physiological and pathological processes, including immune response, neurotransmission, and cancer progression. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols and an exploration of the signaling pathways it influences.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name (E)-6-Fluoro-3-(2-(pyridin-3-yl)vinyl)-1H-indole, is a small molecule inhibitor belonging to the vinyl-indole class.[1] Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (E)-6-Fluoro-3-(2-(pyridin-3-yl)vinyl)-1H-indole | [1] |

| CAS Number | 163239-22-3 | [1] |

| Molecular Formula | C₁₅H₁₁FN₂ | [1] |

| Molecular Weight | 238.26 g/mol | [1] |

| SMILES | FC1=CC=C2C(NC=C2/C=C/C3=CN=CC=C3)=C1 | [3] |

| Appearance | A solid | N/A |

| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol. | [1] |

| Storage | Store at +4°C. | [1] |

Biological Activity and Pharmacological Profile

This compound is a highly potent and selective competitive inhibitor of TDO.[4] Its inhibitory activity and selectivity profile are detailed in the tables below.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | Species | Potency (Kᵢ) | Reference(s) |

| Tryptophan 2,3-dioxygenase (TDO) | Rat | 51 nM | [2][4] |

Table 3: Selectivity Profile of this compound

| Target | Activity | Concentration | Reference(s) |

| Indoleamine 2,3-dioxygenase (IDO) | No significant activity | 10 µM | [2][4] |

| Monoamine Oxidase A (MAO-A) | No significant activity | 10 µM | [2][4] |

| Monoamine Oxidase B (MAO-B) | No significant activity | 10 µM | [2][4] |

| Serotonin (5-HT) Uptake | No significant activity | 10 µM | [2][4] |

| 5-HT₁ₐ, ₁ₙ, ₂ₐ, and ₂꜀ Receptors | No significant activity | 10 µM | [2][4] |

The inhibition of TDO by this compound leads to a significant increase in the systemic and brain levels of tryptophan, which in turn can enhance the synthesis of serotonin (5-hydroxytryptamine, 5-HT), a key neurotransmitter.[4]

Signaling Pathways

The biological effects of this compound are primarily mediated through its inhibition of the Tryptophan-Kynurenine pathway and the subsequent modulation of the Aryl Hydrocarbon Receptor (AhR) signaling.

Tryptophan 2,3-Dioxygenase (TDO) and the Kynurenine Pathway

TDO catalyzes the first and rate-limiting step in the kynurenine pathway, the oxidative cleavage of L-tryptophan to N-formylkynurenine.[5] This pathway is central to tryptophan catabolism and produces several neuroactive and immunomodulatory metabolites.

Caption: Inhibition of TDO by this compound blocks tryptophan catabolism.

Kynurenine and Aryl Hydrocarbon Receptor (AhR) Signaling

Kynurenine, a downstream product of TDO activity, is an endogenous ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[6][7] Activation of AhR leads to the transcription of target genes involved in immune regulation and cellular metabolism. By reducing kynurenine production, this compound can attenuate AhR signaling.

Caption: Kynurenine-mediated activation of the AhR signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro TDO Inhibition Assay

This protocol is adapted from a commercially available TDO2 inhibitor screening assay kit.[8][9]

Objective: To determine the inhibitory potential of this compound on TDO activity.

Materials:

-

Recombinant TDO2 enzyme

-

TDO Reaction Solution (containing L-tryptophan)

-

TDO Assay Buffer

-

This compound (dissolved in DMSO)

-

96-well or 384-well microplate

-

Microplate reader capable of measuring absorbance at 320-325 nm

Procedure:

-

Prepare serial dilutions of this compound in TDO Assay Buffer at concentrations 20-fold higher than the desired final concentrations. The final DMSO concentration should not exceed 1%.

-

To each well of the microplate, add 180 µL of TDO Reaction Solution.

-

Add 10 µL of the diluted this compound or vehicle (TDO Assay Buffer with the same percentage of DMSO) to the appropriate wells.

-

Dilute the TDO2 enzyme to the recommended concentration (e.g., 50 ng/µL) with TDO Assay Buffer.

-

Initiate the reaction by adding 10 µL of the diluted TDO2 enzyme to each well, except for the "Blank" wells, which should receive 10 µL of TDO Assay Buffer.

-

Incubate the plate at room temperature for 90 minutes with gentle agitation.

-

Measure the absorbance at 320-325 nm.

-

Subtract the "Blank" absorbance from all other readings.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

Caption: Workflow for the in vitro TDO inhibition assay.

In Vivo Efficacy Study in a Mouse Model

This protocol is a generalized example based on a study investigating the effects of this compound on fibroid xenografts in mice.[10]

Objective: To evaluate the in vivo efficacy of this compound in a disease model.

Materials:

-

Severe combined immunodeficiency (SCID) mice

-

Human fibroid tissue for xenografts

-

This compound

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]

-

Surgical instruments for xenograft implantation

-

Calipers for tumor measurement

-

Analytical equipment for blood chemistry and tissue analysis

Procedure:

-

Animal Model: Implant human fibroid tissue subcutaneously into SCID mice. Allow tumors to establish and reach a predetermined size.

-

Treatment Groups: Randomly assign mice to a vehicle control group and a this compound treatment group.

-

Drug Administration: Administer this compound or vehicle daily via intraperitoneal injection for a specified duration (e.g., 2 months).

-

Monitoring: Monitor animal body weight and general health throughout the study. Measure tumor volume with calipers at regular intervals.

-

Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect blood for chemistry analysis. Excise the tumors, weigh them, and process them for gene expression analysis (e.g., qPCR for TDO2, CYP1B1, TGF-β3) and immunohistochemistry (e.g., for collagen, Ki67).

Caption: Workflow for an in vivo efficacy study of this compound.

HPLC Analysis of Tryptophan and Kynurenine

This protocol provides a general method for the simultaneous measurement of tryptophan and kynurenine in biological samples using High-Performance Liquid Chromatography (HPLC).[11][12]

Objective: To quantify the levels of tryptophan and kynurenine in serum or cell culture media.

Materials:

-

HPLC system with UV and fluorescence detectors

-

Reversed-phase C18 column

-

Mobile phase (e.g., 15 mM potassium phosphate, pH 6.4, with 2.7% (v/v) acetonitrile)

-

Trichloroacetic acid (TCA) for protein precipitation

-

Tryptophan and kynurenine standards

-

Internal standard (e.g., 3-nitro-L-tyrosine)

Procedure:

-

Sample Preparation:

-

For serum samples: Add TCA to precipitate proteins, centrifuge, and collect the supernatant.

-

For cell culture media: Collect the media and centrifuge to remove any cells or debris.

-

-

Standard Curve Preparation: Prepare a series of standard solutions of tryptophan and kynurenine of known concentrations.

-

HPLC Analysis:

-

Inject the prepared samples and standards onto the HPLC system.

-

Use an isocratic mobile phase at a constant flow rate (e.g., 0.8 mL/min).

-

Detect tryptophan using a fluorescence detector (e.g., excitation at 285 nm, emission at 365 nm).

-

Detect kynurenine using a UV detector (e.g., at 360 nm).

-

-

Quantification:

-

Integrate the peak areas for tryptophan and kynurenine in the samples and standards.

-

Construct a standard curve by plotting peak area against concentration for the standards.

-

Determine the concentrations of tryptophan and kynurenine in the samples by interpolating their peak areas on the standard curve.

-

Conclusion

This compound is a valuable research tool for investigating the role of the tryptophan-kynurenine pathway in health and disease. Its high potency and selectivity for TDO make it an ideal probe for elucidating the downstream consequences of TDO inhibition. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute studies aimed at further understanding and potentially targeting this important metabolic pathway.

References

- 1. rndsystems.com [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Tryptophan 2,3 dioxygenase | Tocris Bioscience [tocris.com]

- 4. The effects of a novel and selective inhibitor of tryptophan 2,3-dioxygenase on tryptophan and serotonin metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tryptophan 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 6. Kynurenine Signaling through the Aryl Hydrocarbon Receptor: Implications for Aging and Healthspan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kynurenine signaling through the aryl hydrocarbon receptor: Implications for aging and healthspan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Therapeutic effects of in vivo administration of an inhibitor of tryptophan 2,3-dioxygenase (this compound) for the treatment of fibroids: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An HPLC method to determine tryptophan and kynurenine in serum simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]

early studies on 680C91 TDO inhibitor

An In-depth Technical Guide on Early Studies of the TDO Inhibitor 680C91

Introduction

Tryptophan 2,3-dioxygenase (TDO) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway, the primary route of tryptophan catabolism in the body.[1][2] TDO is primarily expressed in the liver, where it plays a crucial role in regulating systemic tryptophan levels.[1][3] In recent years, TDO has emerged as a promising therapeutic target in several disease areas, including cancer immunotherapy and neurodegenerative disorders, due to the immunosuppressive and neurotoxic effects of downstream metabolites of the kynurenine pathway.[3][4]

This compound, with the chemical name (E)-6-fluoro-3-[2-(3-pyridyl)vinyl]-1H-indole, was one of the first potent and selective inhibitors of TDO to be developed.[5] Early research on this compound has been instrumental in elucidating the physiological and pathophysiological roles of TDO and has paved the way for the development of next-generation TDO inhibitors. This guide provides a comprehensive overview of the foundational studies on this compound, focusing on its biochemical activity, experimental methodologies, and its effects on relevant signaling pathways.

Quantitative Data

The following tables summarize the key quantitative findings from early preclinical studies of this compound.

Table 1: In Vitro Inhibitory Activity and Selectivity of this compound

| Target | Parameter | Value | Species | Notes | Reference(s) |

| TDO | Ki | 51 nM | Rat | Competitive inhibitor with respect to tryptophan. | [5][6][7] |

| IDO1 | Inhibition | No activity | Not specified | Tested at 10 µM. | [5][6] |

| MAO-A | Inhibition | No activity | Not specified | Tested at 10 µM. | [5][6] |

| MAO-B | Inhibition | No activity | Not specified | Tested at 10 µM. | [5][6] |

| 5-HT Uptake | Inhibition | No activity | Not specified | Tested at 10 µM. | [5][6] |

| 5-HT Receptors (1A, 1D, 2A, 2C) | Inhibition | No activity | Not specified | Tested at 10 µM. | [5][6] |

Table 2: In Vivo Effects of this compound in Preclinical Models

| Animal Model | Treatment | Key Findings | Reference(s) |

| Rat | Single dose (unspecified) | Marked increases in brain tryptophan, serotonin (5-HT), and 5-hydroxyindoleacetic acid (5-HIAA). | [5][7] |

| APP23 Mice (Alzheimer's model) | 7.5 mg/kg via oral gavage, 6 days/week for 6 weeks | Restored recognition memory deficits. Trend towards reduced kynurenine in serum. No significant effect on kynurenine pathway metabolites in the brain. | [8] |

| SCID Mice with Fibroid Xenografts | Daily intraperitoneal administration for 2 months | 30% reduction in fibroid xenograft weight. Lower levels of kynurenine in xenografts. | [9] |

| Glioma Cell Lines (T98G) | 10 and 20 µM for 24 hours | Increased DNA damage and reduced cell viability when combined with the chemotherapy agent BCNU. | [10] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the early studies of this compound are provided below.

TDO Enzyme Inhibition Assay (Cell-Free)

This assay measures the direct inhibitory effect of this compound on TDO enzyme activity.

-

Enzyme Source: Recombinant TDO2 enzyme is used.[11]

-

Reaction Mixture: The assay is typically performed in a 96-well or 384-well plate format.[11][12] Each well contains the TDO enzyme in an appropriate assay buffer.

-

Inhibitor Addition: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the test wells at various concentrations. Control wells receive the solvent alone.[11]

-

Substrate Addition: The reaction is initiated by adding the substrate, L-tryptophan.[7]

-

Incubation: The plate is incubated at room temperature for a defined period (e.g., 90 minutes) with gentle agitation.[11]

-

Detection: The product of the reaction, N-formylkynurenine (which is rapidly converted to kynurenine), is measured. This can be done by:

-

Data Analysis: The percentage of inhibition is calculated by comparing the signal in the inhibitor-treated wells to the control wells. The Ki or IC50 value is then determined from the dose-response curve.

Cell-Based Assays

These assays evaluate the effects of this compound on cellular processes.

-

Tryptophan Catabolism Assay:

-

Cell Culture: Tumor cell lines expressing TDO (e.g., glioblastoma cell line A172) are cultured in 96-well plates.[1][13]

-

Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 14-24 hours).[1]

-

Supernatant Analysis: The culture supernatant is collected, and the concentrations of tryptophan and kynurenine are measured by High-Performance Liquid Chromatography (HPLC).[1]

-

Endpoint: The inhibition of tryptophan degradation and kynurenine production is determined.

-

-

Cell Viability Assay (e.g., Calcein AM Assay):

-

Cell Plating: Cells (e.g., T98G glioma cells) are plated in a 96-well dish.[10]

-

Treatment: Cells are treated with this compound, often in combination with another therapeutic agent like BCNU, for a set period (e.g., 48 hours).[10]

-

Staining: The cells are incubated with Calcein AM dye, which is converted to a fluorescent product by live cells.[10]

-

Measurement: Fluorescence is measured using a plate reader to determine the percentage of viable cells.[10]

-

-

Clonogenic Assay:

-

Cell Plating: A low number of cells (e.g., 500 cells/well) are plated in a 6-well dish and allowed to adhere.[10]

-

Treatment: Cells are treated with this compound and/or other agents for a short duration (e.g., 1 hour).[10]

-

Recovery: The treatment media is replaced with fresh media, and the cells are allowed to grow for 8-10 days to form colonies.[10]

-

Staining and Counting: The colonies are fixed and stained with crystal violet. Colonies containing at least a certain number of cells (e.g., 25) are counted to determine the surviving fraction.[10]

-

In Vivo Animal Studies

These studies assess the physiological and therapeutic effects of this compound in a whole-organism context.

-

Alzheimer's Disease Model (APP23 Mice):

-

Animals: Male heterozygous APP23 mice and wild-type littermates are used.[8]

-

Drug Administration: this compound (e.g., 7.5 mg/kg) or vehicle (DMSO) is administered via oral gavage for a prolonged period (e.g., 6 weeks).[8]

-

Behavioral Testing: Cognitive function is assessed using tests such as the Novel Object Recognition (NOR) test and the Morris Water Maze (MWM) to evaluate memory.[8]

-

Metabolite Analysis: Following the treatment period, blood and brain tissues (cortex, hippocampus, cerebellum) are collected to measure the concentrations of kynurenine pathway metabolites using HPLC/MS-MS.[8]

-

-

Cancer Xenograft Model:

-

Animals: Immunodeficient mice (e.g., SCID mice) are used.[9]

-

Tumor Implantation: Human fibroid tissue or cancer cells are implanted to form xenografts.[9]

-

Treatment: Once tumors are established, mice are treated with this compound or vehicle via daily intraperitoneal injection for an extended period (e.g., 2 months).[9]

-

Endpoint Analysis: At the end of the study, tumor weight is measured. The tumors may also be analyzed for kynurenine levels and the expression of relevant genes and proteins.[9]

-

Visualizations

The following diagrams illustrate key pathways and workflows related to the study of this compound.

Caption: The Kynurenine Pathway and the inhibitory action of this compound on TDO.

Caption: A typical experimental workflow for in vivo studies of this compound.

Caption: Logical relationship of this compound's mechanism and its downstream effects.

Conclusion

The early studies on this compound were pivotal in establishing Tryptophan 2,3-dioxygenase as a druggable target. This research demonstrated that this compound is a potent and selective inhibitor of TDO, capable of modulating the kynurenine pathway both in vitro and in vivo.[5][6] These foundational studies provided the crucial proof-of-concept that TDO inhibition could have therapeutic benefits in diverse pathological contexts, from neurodegenerative diseases to cancer.[2][8][9] However, limitations such as poor aqueous solubility and low oral bioavailability have restricted its clinical development, positioning this compound primarily as a valuable tool compound for preclinical research.[1][2] The insights gained from these early investigations have been instrumental in guiding the ongoing discovery and development of novel TDO inhibitors with improved pharmaceutical properties.

References

- 1. Reversal of tumoral immune resistance by inhibition of tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The therapeutic potential of targeting tryptophan catabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current state on tryptophan 2,3-dioxygenase inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. The effects of a novel and selective inhibitor of tryptophan 2,3-dioxygenase on tryptophan and serotonin metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | IDO/TDO inhibitor | Mechanism | Concentration [selleckchem.com]

- 8. The Effect of Tryptophan 2,3-Dioxygenase Inhibition on Kynurenine Metabolism and Cognitive Function in the APP23 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic effects of in vivo administration of an inhibitor of tryptophan 2,3-dioxygenase (this compound) for the treatment of fibroids: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Identification and Characterization of a Novel Dual Inhibitor of Indoleamine 2,3-dioxygenase 1 and Tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on 680C91: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

680C91 is a potent and selective competitive inhibitor of Tryptophan 2,3-dioxygenase (TDO), a key enzyme in the kynurenine pathway of tryptophan metabolism. By blocking TDO, this compound modulates the downstream effects of this pathway, which has significant implications for several pathological conditions, including cancer, neurodegenerative diseases, and fibroids. This technical guide provides an in-depth overview of the foundational research on this compound, including its mechanism of action, key experimental data, and detailed protocols for its study.

Mechanism of Action

This compound exerts its biological effects through the competitive inhibition of TDO, an enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway: the conversion of L-tryptophan to N-formylkynurenine.[1] This inhibition is highly selective for TDO over the other tryptophan-catabolizing enzyme, indoleamine 2,3-dioxygenase (IDO).[1]

The kynurenine pathway is a critical metabolic route that, under normal physiological conditions, regulates tryptophan levels. However, in various disease states, the upregulation of TDO can lead to an accumulation of kynurenine and its downstream metabolites. These metabolites have been implicated in creating an immunosuppressive tumor microenvironment, promoting neurotoxicity, and contributing to the pathophysiology of fibroids.[2][3] By inhibiting TDO, this compound effectively reduces the production of kynurenine, thereby mitigating its downstream effects.[4]

The Kynurenine Pathway

The following diagram illustrates the central role of TDO in the kynurenine pathway and the point of intervention for this compound.

TDO-Mediated Immune Suppression in Cancer

In the context of oncology, TDO expressed by tumor cells creates an immunosuppressive microenvironment by depleting tryptophan and producing kynurenine.[2][5] Tryptophan depletion inhibits the proliferation of effector T cells, while kynurenine actively promotes the generation of regulatory T cells (Tregs) and induces T cell apoptosis.[2][5] this compound, by blocking TDO, can reverse this immunosuppression and enhance anti-tumor immunity.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from foundational research studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Species | Notes |

| Ki (TDO) | 51 nM | Rat | Competitive inhibition with respect to tryptophan.[1] |

| IC50 (TDO) | Not explicitly reported | Human | Cellular assays show potent inhibition.[3] |

| Selectivity | No inhibitory activity against IDO, MAO-A, MAO-B, 5-HT uptake, or various 5-HT receptors at 10 µM. | Rat | Highly selective for TDO.[1] |

Table 2: In Vivo and Cellular Experimental Concentrations of this compound

| Application | Concentration/Dosage | Cell Line/Animal Model | Outcome |

| Cell Viability Assay | 10 and 20 µM | T98G glioma cells | Used to assess the impact on DNA damage tolerance and repair.[6] |

| Enzymatic Assay | 25 µM | Clarified cell extracts | Confirmed direct inhibition of TDO activity.[3] |

| In Vivo Study (Fibroids) | 10 mg/kg daily (i.p.) | SCID mice with human fibroid xenografts | 30% reduction in fibroid xenograft weight after 2 months.[7] |

| In Vivo Study (Alzheimer's) | Oral administration (concentration not specified) | APP23 mouse model | Restored recognition memory deficits.[8] |

| In Vivo Study (Cancer) | 160 mg/kg/day in drinking water | Mice | Showed poor bioavailability.[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the foundational research of this compound.

TDO Inhibition Assay (Enzymatic)

This protocol is for determining the direct inhibitory effect of this compound on TDO enzyme activity in clarified cell extracts.